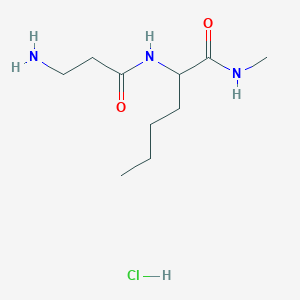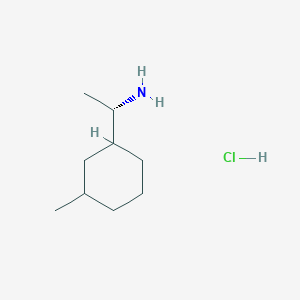![molecular formula C22H18FN3OS B2537793 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896353-11-0](/img/structure/B2537793.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide is a useful research compound. Its molecular formula is C22H18FN3OS and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide and related compounds have been synthesized and characterized in various studies. For example, a related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, was prepared and analyzed using various spectroscopic methods, highlighting the compound's structural and chemical properties (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities
Antimicrobial Activity : Some derivatives of benzothiazolo imidazole compounds, closely related to the chemical , have shown promising antimicrobial activity. This points to potential applications in treating microbial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Anti-inflammatory and Analgesic Activity : Compounds like 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which share structural similarities with this compound, have been evaluated as antiinflammatory and analgesic agents, suggesting potential applications in treating inflammatory conditions and pain management (Sharpe et al., 1985).
Anticancer Activity : Similar compounds have been explored for their anticancer properties. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed significant anticancer activity, indicating the potential of similar structures in cancer treatment (Tumosienė et al., 2020).
Antitumor Properties : The structure of the compound is related to benzothiazoles, which have been investigated for their antitumor properties. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic effects in vitro, suggesting similar potential for related compounds (Hutchinson et al., 2001).
DNA Binding and Antiproliferative Effects : Some benzimidazole-based Schiff base copper(II) complexes, which share structural elements with the compound of interest, have been shown to effectively bind DNA and exhibit antiproliferative effects, indicating potential applications in cancer research (Paul et al., 2015).
Mechanism of Action
Target of action
Compounds containing the benzimidazole moiety are known to interact with a variety of biological targets. For example, they can bind to tubulin in parasites, inhibiting their growth and reproduction .
Mode of action
The benzimidazole ring system can form hydrogen bonds with its target, allowing it to interfere with the target’s normal function .
Biochemical pathways
Depending on the specific target, benzimidazole compounds can affect a variety of biochemical pathways. For example, by inhibiting tubulin, they can disrupt microtubule formation and cell division .
Pharmacokinetics
The pharmacokinetics of a compound depend on its specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how it is absorbed, distributed, metabolized, and excreted .
Result of action
The effects of a compound at the molecular and cellular level depend on its specific mode of action. For example, compounds that inhibit cell division can lead to cell death .
Action environment
The efficacy and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Future Directions
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-15-9-11-16(12-10-15)28-14-13-21(27)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXQIGIOTLRQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2537710.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2537713.png)
![2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)

![2-Phenyl-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one](/img/structure/B2537721.png)


![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)
![Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B2537729.png)
![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2537731.png)
